molecular formula C14H17NO4 B093437 Cbz-Cycloleucine CAS No. 17191-44-5

Cbz-Cycloleucine

Cat. No.: B093437
CAS No.: 17191-44-5
M. Wt: 263.29 g/mol
InChI Key: IXXMJXGMYKDTRQ-UHFFFAOYSA-N
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Description

Cbz-Cycloleucine, also known as carboxybenzyl-cycloleucine, is a derivative of cycloleucine, a non-proteinogenic amino acid. Cycloleucine is a cyclopentane derivative of norleucine, having two hydrogen atoms less. It is a non-metabolisable amino acid that specifically and reversibly inhibits nucleic acid methylation. This compound is widely used in biochemical experiments due to its ability to inhibit nucleic acid methylation .

Mechanism of Action

Target of Action

Cbz-Cycloleucine, a combination of Carbamazepine (CBZ) and Cycloleucine, targets multiple components within the body. CBZ primarily targets voltage-gated sodium channels, stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses . Cycloleucine, on the other hand, is a specific and reversible inhibitor of nucleic acid methylation . It also targets the Glutamate receptor ionotropic, NMDA 1 in humans .

Mode of Action

CBZ inhibits the activity of voltage-gated sodium channels, thereby stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses . It also inhibits the presynaptic reuptake of adenosine, enhancing the presynaptic inhibitory modulation of excitatory neurotransmitters . Cycloleucine acts as a specific and reversible inhibitor of nucleic acid methylation, which is widely used in biochemical experiments .

Biochemical Pathways

The biochemical pathways affected by this compound are complex. CBZ is metabolized by multiple CYP enzymes to its epoxide and hydroxides . Cycloleucine, being a non-metabolizable amino acid formed by the cyclization of leucine, affects the methylation of nucleic acids . The exact biochemical pathways and their downstream effects are still under investigation.

Pharmacokinetics

The pharmacokinetics of CBZ exhibit nonlinearity, attributed to its nonlinear metabolism caused by autoinduction, as well as nonlinear absorption due to poor solubility .

Result of Action

The molecular and cellular effects of this compound are diverse. CBZ has been shown to induce clastogenesis and gene mutations at its therapeutic concentrations, with human CYP2B6 being a major activating enzyme . Cycloleucine significantly inhibits plant growth, affecting the development of abaxial leaf hairs, the net photosynthetic rate, and Calvin cycle key enzyme activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of CBZ in aquatic systems can interact with wildlife, potentially leading to bioaccumulation and biological effects on non-target organisms

Biochemical Analysis

Biochemical Properties

Cbz-Cycloleucine plays a crucial role in biochemical reactions by inhibiting nucleic acid methylation. It interacts with enzymes such as methionine adenosyltransferase, which is responsible for the methylation of nucleic acids . By inhibiting this enzyme, this compound effectively reduces the methylation of nucleic acids, thereby influencing gene expression and other cellular processes. Additionally, this compound interacts with various proteins and biomolecules involved in methylation pathways, further impacting cellular functions .

Cellular Effects

This compound has been shown to significantly affect various types of cells and cellular processes. In plant cells, it inhibits growth by reducing the net photosynthetic rate and Calvin cycle key enzyme activities . In animal cells, this compound impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting nucleic acid methylation . This inhibition leads to changes in the synthesis and utilization of secondary metabolites, affecting overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with methionine adenosyltransferase, leading to the inhibition of nucleic acid methylation . This inhibition results in reduced methylation of nucleic acids, which in turn affects gene expression and other cellular processes. This compound’s ability to specifically and reversibly inhibit nucleic acid methylation makes it a valuable tool for studying the effects of methylation on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, this compound can lead to significant changes in gene expression and cellular metabolism due to its inhibition of nucleic acid methylation . These changes can have long-term implications for cellular function and overall organism health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit nucleic acid methylation without causing significant adverse effects . At high doses, this compound can lead to toxic effects, including cytostatic and immunosuppressive activities . These threshold effects highlight the importance of careful dosage management in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleic acid methylation. It interacts with enzymes such as methionine adenosyltransferase, which plays a key role in the methylation process . By inhibiting this enzyme, this compound affects the overall metabolic flux and levels of metabolites involved in methylation pathways . This inhibition can lead to changes in the synthesis and utilization of secondary metabolites, impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within cells can affect its localization and accumulation, influencing its overall activity and function . Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in experimental settings.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can vary depending on its localization within the cell. For example, its inhibition of nucleic acid methylation may be more pronounced in the nucleus, where methylation processes are more active . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-Cycloleucine can be synthesized through the protection of the amino group of cycloleucine with a carboxybenzyl (Cbz) group. The protection is typically performed using carboxybenzyl chloride (Cbz-Cl) under Schotten-Baumann conditions or with an organic base. The mechanism involves the nucleophilic attack of the amine on the highly reactive chloroformate, resulting in the formation of the Cbz-protected amine .

Industrial Production Methods

Industrial production of this compound involves the large-scale synthesis of cycloleucine followed by its protection with the Cbz group. The process requires careful control of reaction conditions to ensure high yield and purity. Catalytic hydrogenation is often used to remove the Cbz protecting group when necessary .

Chemical Reactions Analysis

Types of Reactions

Cbz-Cycloleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cbz-Cycloleucine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cbz-Cycloleucine is unique due to its specific and reversible inhibition of nucleic acid methylation. Similar compounds include:

This compound stands out due to its specific application in biochemical experiments and its ability to inhibit nucleic acid methylation .

Properties

IUPAC Name

1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-12(17)14(8-4-5-9-14)15-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXMJXGMYKDTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363747
Record name Cbz-Cycloleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17191-44-5
Record name 1-[[(Phenylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17191-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cbz-Cycloleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of benzyl chloroformate (0.290 g, 1.1 mmol) in dioxane (2.5 cm3) was added dropwise to a solution of 1-aminocyclopentanecarboxylic acid (Fluka) (0.2 g, 1.54 mmol) and sodium carbonate (0.490 g, 4.64 mmol) in water (5 cm3) at 0° C. Stirring was continued at room temperature overnight and the reaction mixture washed with ether. The aqueous layer was acidified with 2M hydrochloric acid, extracted with ethyl acetate, dried (Na2SO4), filtered and the solvent removed to afford carbamate 21 (0.253 g, 62%) as an oil which solidified on standing. Carbamate 21 was shown to be a 70:30 mixture of conformers by 1H NMR analysis (the ratio was estimated from the integration of the resonances at δ 5.31 and 7.29-7.40, assigned to the N—H protons of the major and minor conformers, respectively): mp 70-80° C. (lit.1 82-86° C., ethyl acetate, petroleum ether); δH (400 MHz; CDCl3; Me4Si) 1.83 (4H, br s, 2×cyclopentyl-H2), 2.04 (2H, br s, cyclopentyl-H2), 2.20-2.40 (2H, m, cyclopentyl-H2), 5.13 (2H, br s, OCH2Ph), 5.31 (0.7H, br s, N—H) and 7.29-7.40 (5.3H, m, Ph and N—H*); δC (100 MHz; CDCl3) 24.6 (CH2, cyclopentyl-C), 37.5 (CH2, cyclopentyl-C), 66.0 (quat., cyclopentyl-C), 66.8 (CH2, OCH2Ph), 128.0 (CH, Ph), 128.1 (CH, Ph), 128.4 (CH, Ph), 136.1 (quat, Ph), 155.8 (quat., NCO2) and 179.5 (quat., CO2H). *denotes resonance assigned to minor conformer.
Quantity
0.29 g
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0.2 g
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0.49 g
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2.5 mL
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5 mL
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Yield
62%

Synthesis routes and methods II

Procedure details

To a stirred suspension of 12.9 g (0.010 mole) of 1-amino-1-cyclopentane carboxylic acid in 500 ml of methylene chloride is added 25 ml (0.10 mole) of N,O-bis(trimethylsilyl)acetamide. The mixture is stoppered and stirred at room temperature for 3 days, whereupon complete solution is obtained. 17 g (0.10 mole) of benzylchloroformate is added and the mixture stirred for an additional 1 hour. It is then washed with 300 ml each 2N HCl, water and saturated brine and dried over sodium sulfate. Filtration, evaporation and trituration with hexane gives 24 g of 1-carbobenzoxyamino-1-cyclopentane carboxylic acid, mp. 93°-5° C. 5.3 g (0.020 mole) of 1-carbobenzoxyamino-1-cyclopentane carboxylic acid is dissolved in 100 ml dimethylformamide and 3.1 g (0.020 mole) of 1-hydroxybenzotriazole hydrate and 2.5 g (0.020 mole) of 1,3-diisopropylcarbodiimide are added. The mixture is stirred at room temperature for three hours and 1.8 g (0.020 mole) of 4-amino-1-butanol is added. Stirring at room temperature is continued for 24 hours. The solvent is removed in vacuo and replaced with 500 ml of methylene chloride. The mixture is washed with 2N HCl, saturated sodium bicarbonate solution and water and dried over sodium sulfate. Filtration and evaporation gives 6.7 g of 1-carbobenzoxyamino-1-cyclopentane carboxylic acid, 4-hydroxybutylamide, m.p 117°-8° C.
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12.9 g
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500 mL
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25 mL
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17 g
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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